![molecular formula C18H17F3N4OS B2453208 1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034418-59-0](/img/structure/B2453208.png)

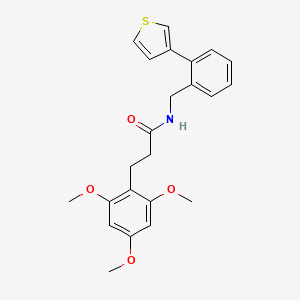

1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

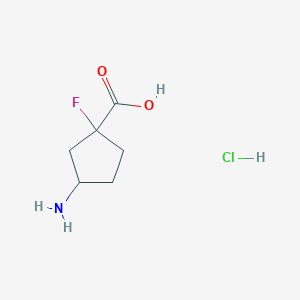

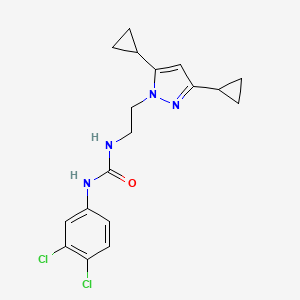

The compound you’re asking about seems to be a complex organic molecule. It contains several functional groups, including a thiophenyl group, a trifluoromethyl group, a triazolopyridinyl group, and a cyclopentanecarboxamide group . These groups are common in many pharmaceuticals and other biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Microtubule-Active Compounds

Compounds from the triazolo[1,5a]pyrimidine class, structurally novel and not previously known to bind to tubulin, have been identified for their microtubule-active properties. One such compound, TTI-237, has shown in vivo antitumor activity across several human cancer models, including colon carcinoma and glioblastoma, highlighting its potential as a cancer therapeutic agent (Beyer et al., 2008).

Metal-Free Synthesis Techniques

Research into the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines has been advanced through metal-free methodologies, enabling the efficient construction of these structures with high yields. This approach is pivotal for the rapid and environmentally friendly synthesis of compounds with potential research applications (Zheng et al., 2014).

Cardiovascular Research

1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. These compounds, particularly one with significant potency in both activities, present a promising avenue for the development of new cardiovascular drugs (Sato et al., 1980).

Antitumor and Antimicrobial Activities

The use of enaminones as building blocks has led to the synthesis of compounds containing the [1,2,4]triazolo[4,3-a]pyrimidine structure, which exhibited notable antitumor and antimicrobial activities. This research underscores the potential of such compounds in developing new therapeutic agents (Riyadh, 2011).

Insecticidal Applications

A series of heterocyclic compounds including triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These findings open up possibilities for the development of novel, effective insecticides (Soliman et al., 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

This compound acts as an inhibitor of the c-Met kinase . By binding to the kinase, it prevents the phosphorylation and activation of the c-Met pathway, thereby inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream pathways involved in cell growth and survival. These include the PI3K/AKT pathway and the RAS/ERK pathway , both of which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can effectively suppress tumor growth .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines. For instance, one of the derivatives of this compound, 22i, showed potent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancers.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-thiophen-2-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4OS/c19-18(20,21)12-5-8-25-14(10-12)23-24-15(25)11-22-16(26)17(6-1-2-7-17)13-4-3-9-27-13/h3-5,8-10H,1-2,6-7,11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOLEKLCTPXJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

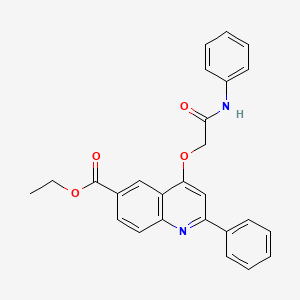

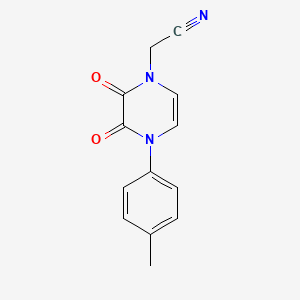

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2453133.png)

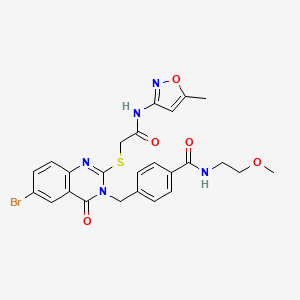

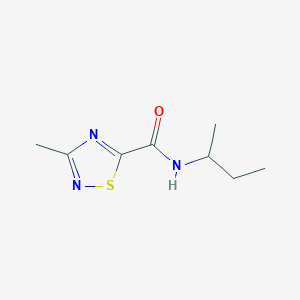

![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)

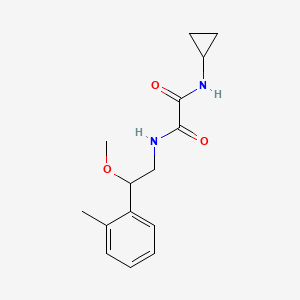

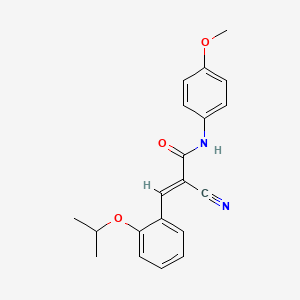

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)